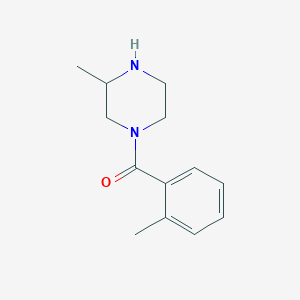

3-Methyl-1-(2-methylbenzoyl)piperazine

Descripción

3-Methyl-1-(2-methylbenzoyl)piperazine is a piperazine derivative featuring a 3-methyl-substituted piperazine ring with a 2-methylbenzoyl group at the 1-position. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as receptors and enzymes, through hydrogen bonding, hydrophobic interactions, and steric effects . The 2-methylbenzoyl moiety introduces steric and electronic effects that may influence solubility, metabolic stability, and target binding compared to other substituents .

Propiedades

IUPAC Name |

(2-methylphenyl)-(3-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-10-5-3-4-6-12(10)13(16)15-8-7-14-11(2)9-15/h3-6,11,14H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKXQGRMNAHYBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(=O)C2=CC=CC=C2C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction of 3-Methylpiperazine with 2-Methylbenzoyl Chloride

The most straightforward method involves reacting 3-methylpiperazine with 2-methylbenzoyl chloride in a polar aprotic solvent (e.g., dimethylformamide, DMF) under basic conditions.

Procedure :

-

Base selection : Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA) is used to scavenge HCl generated during acylation.

-

Solvent : DMF enhances solubility of both reagents and facilitates nucleophilic attack at the acyl chloride.

-

Conditions : Reflux at 80–90°C for 8–12 hours ensures complete conversion.

Workup :

-

After reaction completion, the mixture is diluted with water and extracted with ethyl acetate (3 × 30 mL).

-

The organic layer is dried over anhydrous sodium sulfate and concentrated via rotary evaporation.

-

Crude product is purified by recrystallization from n-hexane or vacuum distillation.

Key Data :

Alternative Acylating Agents

While 2-methylbenzoyl chloride is optimal, 2-methylbenzoic acid coupled with activating agents (e.g., EDCl/HOBt) offers a milder alternative. However, this method suffers from lower yields (50–60%) due to competing side reactions.

Protective Group Strategies for Regiocontrol

Boc-Protected Intermediate Synthesis

To enhance regioselectivity, a tert-butoxycarbonyl (Boc) group is introduced at N-4 of piperazine, leaving N-1 free for acylation.

Procedure :

-

Protection : Piperazine reacts with di-tert-butyl dicarbonate in dichloromethane (DCM) to form Boc-piperazine.

-

Methylation : Boc-piperazine undergoes alkylation with methyl iodide at N-3 in the presence of NaH.

-

Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) in DCM.

-

Acylation : The resulting 3-methylpiperazine is acylated as described in Section 2.1.

Yield : 65–70% (over four steps).

Advantages :

-

Minimizes isomer formation.

-

Facilitates purification of intermediates.

Catalytic Methods and Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A mixture of 3-methylpiperazine and 2-methylbenzoyl chloride in DMF achieves 80% conversion in 30 minutes at 100°C under microwave conditions.

Solvent-Free Mechanochemical Synthesis

Ball milling 3-methylpiperazine with 2-methylbenzoyl chloride in the presence of K₂CO₃ yields 70% product after 2 hours, eliminating solvent waste.

Analytical Characterization and Quality Control

Spectroscopic Data

Purity Assessment

Industrial-Scale Considerations

Análisis De Reacciones Químicas

Types of Reactions

3-Methyl-1-(2-methylbenzoyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in various substituted piperazine derivatives.

Aplicaciones Científicas De Investigación

Chemistry

3-Methyl-1-(2-methylbenzoyl)piperazine serves as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:

- Oxidation : Producing N-oxides using agents like hydrogen peroxide.

- Reduction : Converting carbonyl groups to alcohols using lithium aluminum hydride.

- Substitution : Participating in nucleophilic substitution reactions to form various substituted piperazine derivatives.

Biology

This compound is pivotal in biological studies involving piperazine derivatives. Its structural properties allow researchers to explore its interactions with biological systems, particularly in relation to:

- Receptor Binding : Investigating how it interacts with neurotransmitter receptors, which could influence neurological functions.

- Pharmacological Studies : Assessing its potential effects on various biological pathways.

Medicine

Research into the medicinal applications of 3-Methyl-1-(2-methylbenzoyl)piperazine focuses on its potential as a pharmaceutical agent for treating neurological or psychiatric disorders. Its ability to modulate receptor activity suggests possible therapeutic benefits in conditions such as anxiety, depression, or schizophrenia.

Case Study 1: Neurological Research

A study investigating the effects of piperazine derivatives on serotonin receptors found that compounds similar to 3-Methyl-1-(2-methylbenzoyl)piperazine demonstrated significant binding affinity. This suggests that such derivatives could be developed into treatments for mood disorders.

Case Study 2: Synthesis Optimization

Research conducted on optimizing the synthesis of piperazine derivatives highlighted the efficiency of using continuous flow reactors for producing 3-Methyl-1-(2-methylbenzoyl)piperazine. This method improved yield and purity compared to traditional batch processes.

Mecanismo De Acción

The mechanism of action of 3-Methyl-1-(2-methylbenzoyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing neurological functions.

Comparación Con Compuestos Similares

Key Findings :

- Benzyl vs. 2-Methylbenzoyl: Benzyl-substituted piperazines (e.g., Compound 3) exhibit strong hA2A adenosine receptor (hA2AAR) binding (Ki = 58 nM), while bulkier or electron-withdrawing groups (e.g., furan-2-yl methanone) reduce affinity . The 2-methylbenzoyl group in the target compound may similarly hinder receptor interactions due to steric bulk.

- Antiviral Activity : Butyl piperazine derivatives (e.g., Compound 9a ) retain antiviral activity, whereas N-methyl or N-phenyl substitutions abolish it . The target compound’s 2-methylbenzoyl group may offer metabolic stability over alkyl chains.

- Serotonin Receptor Selectivity: Piperazines with acetylated coumarin cores and three-carbon linkers achieve subnanomolar 5-HT1A affinity. Direct benzoyl attachment (as in the target compound) might reduce solubility and receptor access .

Physicochemical Properties

Table 2: Solubility and pKa Trends in Piperazine Derivatives

Key Findings :

- Spacer Importance : Ethylene or methylene spacers between piperazine and the core structure enhance solubility (≥80 μM) by moderating pKa (5.0–7.0) .

- Direct Attachment : Piperazines directly linked to aromatic cores (e.g., N-phenylpiperazine) exhibit reduced solubility (<20 μM) and lower pKa (≤3.8) due to decreased ionization. The target compound’s 2-methylbenzoyl group likely follows this trend, limiting aqueous solubility .

Metabolic Stability and Oxidation

- Metabolic Hotspots: Piperazine rings are prone to oxidation and N-dealkylation, as seen in fluoroquinolones and antiviral agents .

- Substituent Impact : Bulky substituents like 2-methylbenzoyl may slow oxidative metabolism compared to smaller groups (e.g., ethyl or benzyl). For example, replacing ethyl with methyl in piperazine derivatives reduces dealkylation rates .

Therapeutic Potential

- Anticancer/Anti-inflammatory : Chalcone-piperazine hybrids show antitumor activity, with piperazine moieties enhancing potency . The target compound’s benzoyl group may modulate similar pathways.

- Antiviral Applications : Piperazine-linked biphenyl derivatives (e.g., Compound 9a ) inhibit viral replication, suggesting structural flexibility for optimization .

- CNS Agents : Piperazines with acetylated coumarin cores exhibit serotonin receptor selectivity, though direct benzoyl attachment may reduce brain penetration .

Contradictions and Limitations

- Activity vs. Stability : While piperazine isosteres improve metabolic stability, they often sacrifice receptor affinity . The target compound’s 2-methylbenzoyl group may balance these factors but requires empirical validation.

- Substituent Position : Para-substituted phenylpiperazines (e.g., 4-methylphenyl in ) differ in electronic effects compared to ortho-substituted derivatives (e.g., 2-methylbenzoyl), impacting target interactions .

Actividad Biológica

3-Methyl-1-(2-methylbenzoyl)piperazine is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and potential applications based on diverse research findings.

Compound Overview

Chemical Structure and Properties

- Molecular Formula : C13H18N2O

- CAS Number : 1240574-62-2

3-Methyl-1-(2-methylbenzoyl)piperazine is a derivative of piperazine, featuring a methyl and a benzoyl group that influence its biological interactions. The compound is synthesized through the reaction of 3-methylpiperazine with 2-methylbenzoyl chloride, typically using triethylamine as a base to facilitate the reaction .

The biological activity of 3-Methyl-1-(2-methylbenzoyl)piperazine is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors. The compound may modulate receptor activities, which can lead to various physiological effects. For example, it has been suggested that it may interact with serotonin receptors, influencing mood and anxiety-related pathways .

Pharmacological Potential

Research indicates that 3-Methyl-1-(2-methylbenzoyl)piperazine could have applications in pharmacology, particularly in the development of treatments for neurological disorders. Its structural similarity to known psychoactive compounds suggests potential efficacy in modulating central nervous system (CNS) functions .

Case Studies and Research Findings

- Anticonvulsant Activity : A study explored the anticonvulsant properties of piperazine derivatives, including 3-Methyl-1-(2-methylbenzoyl)piperazine. The compound exhibited significant activity in animal models, suggesting its potential as a therapeutic agent for seizure disorders .

- Insecticidal Properties : Another investigation highlighted the insecticidal activity of piperazine derivatives against agricultural pests. Compounds structurally related to 3-Methyl-1-(2-methylbenzoyl)piperazine showed promising results in inhibiting pest growth, indicating potential applications in pest management .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like 3-Methyl-1-(2-methylbenzoyl)piperazine. Variations in substituents on the piperazine ring significantly affect their biological profiles. The presence and position of methyl and benzoyl groups are particularly important in modulating receptor interactions and enhancing activity .

Q & A

Q. What are the standard synthetic routes for 3-Methyl-1-(2-methylbenzoyl)piperazine, and how can reaction conditions be optimized?

The synthesis typically involves the acylation of 2-methylpiperazine with 2-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Key steps include:

- Alkylation/Acylation : Reacting 2-methylpiperazine with 2-methylbenzoyl chloride in dichloromethane at room temperature .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is used to isolate the product. Reaction progress is monitored via TLC (hexane/ethyl acetate, 1:2) . Optimization focuses on solvent choice (DMF for solubility), stoichiometry (excess acyl chloride), and base strength to minimize side reactions.

Q. How is 3-Methyl-1-(2-methylbenzoyl)piperazine characterized analytically?

Primary methods include:

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methyl groups on benzoyl and piperazine). Peaks at δ 2.3–2.6 ppm indicate piperazine protons, while aromatic protons appear at δ 7.0–7.5 ppm .

- LCMS : Molecular ion peaks (e.g., m/z 397.16 for triazole derivatives) and fragmentation patterns validate molecular weight and functional groups .

- Melting Point : Consistency in melting range (e.g., 161–170°C for analogs) indicates purity .

Q. What preliminary assays are used to evaluate its biological activity?

- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., IC values for triazole derivatives) .

- Receptor binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors) to assess CNS activity .

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., tyrosine kinase targets in ).

Advanced Research Questions

Q. How can computational methods guide the design of 3-Methyl-1-(2-methylbenzoyl)piperazine derivatives with enhanced bioactivity?

- Molecular Docking : Simulate binding to targets (e.g., kinase domains) using software like AutoDock. For example, fluorobenzyl-piperazine derivatives show strong interactions with ATP-binding pockets .

- QSAR Models : Correlate substituent electronegativity (e.g., fluorine at ortho position) with anticancer activity (IC trends) .

- ADMET Prediction : Tools like SwissADME predict metabolic stability and blood-brain barrier penetration based on logP and polar surface area .

Q. How do structural modifications (e.g., triazole appendages) impact pharmacological profiles?

- Triazole Addition : Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) introduces heterocycles, improving water solubility and hydrogen bonding with targets (e.g., triazole derivatives in show 93–97% yields and sub-µM IC values) .

- Substituent Effects : Electron-withdrawing groups (e.g., nitro) enhance cytotoxicity but may reduce metabolic stability. Compare analogs like 7b (2-nitrophenyl) vs. 7c (4-nitrophenyl) in for SAR trends.

Q. How can contradictory spectral or bioactivity data be resolved?

- Spectral Discrepancies : For NMR, use deuterated solvents (CDCl vs. DMSO-d) to resolve proton splitting ambiguities. Cross-validate with HSQC/HMBC for carbon-proton correlations .

- Bioactivity Variability : Control for assay conditions (e.g., cell line origin, serum concentration). For example, triazole derivatives in show consistent anticancer activity across multiple runs when tested at 10 µM.

Q. What strategies optimize yield in multi-step syntheses (e.g., triazole-functionalized derivatives)?

- Stepwise Purification : Intermediate isolation (e.g., propargyl-piperazine in ) minimizes side reactions.

- Catalyst Selection : CuSO/sodium ascorbate in click chemistry improves triazole formation efficiency (97% yield in ).

- Solvent Systems : DCM/HO (2:1) balances reactant solubility and phase separation .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.